Patent-Defined Provenance: STAT3 Pathway and Cancer Stem Cell Inhibitor Context vs. Non-Patented Naphthofuran Analogs
N-(4-Fluorophenyl)-2-naphtho[2,1-b]furanylacetamide is specifically enumerated as Reference Example 629 in U.S. Patent 10,202,379, which discloses naphthofuran compounds as STAT3 pathway inhibitors and cancer stem cell inhibitors [1]. Other compounds within the same patent family have demonstrated potent cellular activity: Reference Example 463 exhibits an EC₅₀ of 5 nM and IC₅₀ of 12 nM in STAT3-dependent cellular assays, while Reference Example 244 shows an EC₅₀ of 108 nM, and Reference Example 762 achieves an EC₅₀ of 5.90 nM [2]. This patent context provides a defined biological annotation framework that is absent for non-patented naphthofuran acetamides such as N-(4-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide or N-(furan-2-ylmethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide, for which no peer-reviewed target engagement data exist . The specific para-fluorophenyl substitution on Reference Example 629 was selected from a larger SAR exploration within the patent, indicating it met specific potency or selectivity criteria relative to other enumerated analogs.
| Evidence Dimension | Patent-defined biological context and target pathway annotation |
|---|---|
| Target Compound Data | Reference Example 629 in US 10,202,379; STAT3/CSC inhibitor patent family |
| Comparator Or Baseline | Non-patented naphthofuran acetamides (e.g., N-(4-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide): no peer-reviewed target engagement data; no defined biological pathway context |
| Quantified Difference | Patent family reference examples show EC₅₀ range 5–108 nM in STAT3-dependent cellular assays (BindingDB data for Examples 244, 463, 762); comparator compounds lack any published potency data |
| Conditions | STAT3 transcription factor inhibition assay; 96-well plate format with 2–5-fold serial dilution in culture medium (BindingDB assay ID 1901) |
Why This Matters
For procurement decisions, patent-defined provenance provides traceable biological annotation that reduces the risk of purchasing a compound with unknown or misassigned activity, a critical factor when selecting chemical probes for STAT3 or cancer stem cell research programs.
- [1] Li, Y.; Li, C.J.; Leggett, D.; Li, W.; Kerstein, D.; Hilton, M. Naphthofuran compounds and compositions for targeting cancer stem cells. U.S. Patent 10,202,379, February 12, 2019. View Source
- [2] BindingDB. BDBM346837 (US10202379, Reference Example 463): EC₅₀ = 5 nM, IC₅₀ = 12 nM; BDBM346646 (Reference Example 244): EC₅₀ = 108 nM; BDBM346992 (Reference Example 762): EC₅₀ = 5.90 nM. Assay ID 1901. View Source
